molecular formula C14H18BBrO3 B2944471 5-Bromobenzofuran-7-boronic acid, pinacol ester CAS No. 2096333-86-5

5-Bromobenzofuran-7-boronic acid, pinacol ester

Cat. No. B2944471
CAS RN: 2096333-86-5
M. Wt: 325.01
InChI Key: WPLAOSMXAGBQJF-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-7-boronic acid, pinacol ester is a type of boronate ester . Boronate esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

Pinacol boronic esters are synthesized using various borylation approaches . Protodeboronation of these esters is not well developed, but there are protocols available on the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular formula of 5-Bromobenzofuran-7-boronic acid, pinacol ester is C12H15BN2O3 . The InChI Key is MQXANAGMQAYTMV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they can be used in catalytic protodeboronation utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Synthesis and Analytical Challenges

Pinacolboronate esters, including variants like 5-Bromobenzofuran-7-boronic acid, pinacol ester, are pivotal in Suzuki coupling reactions, crucial for constructing complex molecules. Their analytical assessment poses challenges due to rapid hydrolysis, necessitating unconventional approaches for stabilization and analysis. Strategies include using non-aqueous, aprotic diluents and basic mobile phases for reversed-phase separation, underscoring the intricate handling required for such reactive compounds (Zhong et al., 2012).

Suzuki Coupling and Cross-Coupling Applications

The versatility of pinacolboronate esters extends to various synthesis applications, from facilitating Suzuki coupling for constructing ω-(4-bromophenyl)alkanoic acids to generating nonracemic allylic boronates with high enantioselectivity. Such applications highlight their importance in synthesizing structurally diverse and complex organic molecules, demonstrating their broad utility in modern synthetic chemistry (Zaidlewicz & Wolan, 2002); (Potter et al., 2014).

Microwave-Assisted Synthesis

5-Bromobenzofuran-7-boronic acid, pinacol ester's utility is also exemplified in microwave-assisted synthesis processes, enabling rapid and efficient construction of compound libraries. This approach emphasizes the compound's robustness and versatility as a building block in complex reaction conditions, facilitating the synthesis of diverse organic compounds with high efficiency (Dimauro & Kennedy, 2007).

Catalytic Applications

Moreover, pinacolboronate esters are involved in catalytic processes, such as palladium-catalyzed cyanomethylation of aryl halides, showcasing their role in developing novel synthetic methodologies. These processes enable the efficient creation of complex molecules, highlighting the compounds' significance in catalysis and synthetic organic chemistry (Velcicky et al., 2011).

Mechanism of Action

The mechanism of action of pinacol boronic esters involves their use as building blocks in organic synthesis . They are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Safety and Hazards

Boronate esters can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling them .

Future Directions

The future directions of research on pinacol boronic esters could involve the development of more efficient synthesis methods, exploration of new chemical reactions, and investigation of their potential applications in various fields .

properties

IUPAC Name

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAOSMXAGBQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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